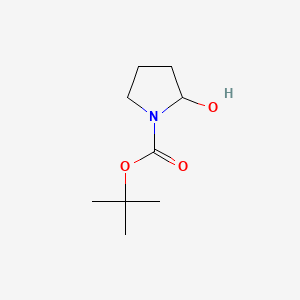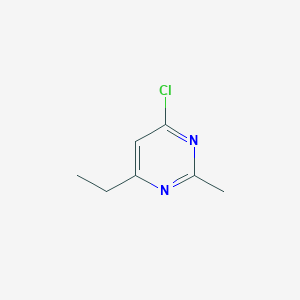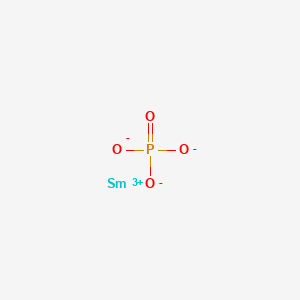
2-Chloro-1,3-diméthoxybenzène
Vue d'ensemble
Description
2-Chloro-1,3-dimethoxybenzene is an aromatic compound with the molecular formula C8H9ClO2 It consists of a benzene ring substituted with two methoxy groups (-OCH3) at the 1 and 3 positions and a chlorine atom at the 2 position
Applications De Recherche Scientifique
2-Chloro-1,3-dimethoxybenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is a precursor in the synthesis of pharmacologically active compounds, including potential drugs for various diseases.
Industry: 2-Chloro-1,3-dimethoxybenzene is used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
Target of Action
It is known that benzene derivatives often interact with various enzymes and receptors in the body .
Mode of Action
2-Chloro-1,3-dimethoxybenzene, like other benzene derivatives, is likely to undergo electrophilic aromatic substitution reactions . In this process, the electrophile (a molecule that seeks an electron pair) forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Benzene derivatives are known to be involved in various biochemical reactions, including electrophilic aromatic substitution .
Result of Action
Benzene derivatives can cause various physiological effects depending on their specific chemical structure and the nature of their interaction with biological targets .
Analyse Biochimique
Biochemical Properties
2-Chloro-1,3-dimethoxybenzene can participate in various biochemical reactions. It can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . The compound can react via an SN2 pathway or an SN1 pathway, depending on the nature of the halides .
Molecular Mechanism
The molecular mechanism of 2-Chloro-1,3-dimethoxybenzene involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then undergo a one-electron oxidation of numerous substrates, forming a compound that can catalyze a variety of reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-1,3-dimethoxybenzene typically involves the lithiation of 1,3-dimethoxybenzene followed by chlorination. The process begins with the conversion of 1,3-dimethoxybenzene to its lithio derivative, [2,6-dimethoxyphenyl]lithium, using a strong base such as n-butyllithium. This intermediate is then reacted with a chlorinating agent, such as chlorine, N-chlorosuccinimide, or polychloroalkanes like carbon tetrachloride or hexachloroethane, to yield 2-Chloro-1,3-dimethoxybenzene .
Industrial Production Methods: In an industrial setting, the synthesis of 2-Chloro-1,3-dimethoxybenzene follows similar principles but is optimized for large-scale production. The process involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of chlorinating agent and reaction conditions may vary based on cost, availability, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-1,3-dimethoxybenzene undergoes various chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and oxidation.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, and halogenation. For example, nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, leading to the formation of nitro derivatives.
Nucleophilic Aromatic Substitution: The chlorine atom in 2-Chloro-1,3-dimethoxybenzene can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nitration yields nitro-substituted derivatives, while nucleophilic substitution can produce a variety of substituted benzene derivatives.
Comparaison Avec Des Composés Similaires
1,3-Dimethoxybenzene: Lacks the chlorine substituent, making it less reactive in nucleophilic aromatic substitution reactions.
2-Chloroanisole: Contains a single methoxy group and a chlorine atom, resulting in different reactivity and applications.
2,4-Dichloro-1,3-dimethoxybenzene: Has an additional chlorine atom, which can further influence its chemical behavior and reactivity.
Uniqueness: 2-Chloro-1,3-dimethoxybenzene is unique due to the combination of electron-donating methoxy groups and an electron-withdrawing chlorine atom. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in both research and industrial contexts .
Propriétés
IUPAC Name |
2-chloro-1,3-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVLJTGFCKYUBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515268 | |
| Record name | 2-Chloro-1,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80515268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7051-15-2 | |
| Record name | 2-Chloro-1,3-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7051-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80515268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














